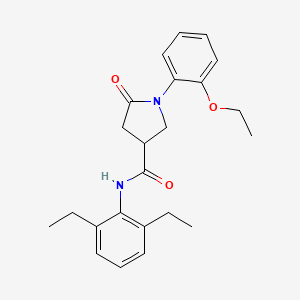

N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-4-16-10-9-11-17(5-2)22(16)24-23(27)18-14-21(26)25(15-18)19-12-7-8-13-20(19)28-6-3/h7-13,18H,4-6,14-15H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGVRBYDZUBVEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine intermediate with an appropriate amine under conditions that facilitate amide bond formation.

Substitution Reactions: The ethoxy and diethylphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and strong bases.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the pyrrolidine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Bases and Acids: For facilitating substitution reactions, common bases include sodium hydroxide and potassium carbonate, while acids like hydrochloric acid and sulfuric acid are also used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against multidrug-resistant pathogens. The structure of the compound allows it to exhibit antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Key Findings:

- The compound demonstrated significant activity against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris .

- In vitro tests revealed a structure-dependent antimicrobial activity, suggesting that modifications to the core structure can enhance effectiveness .

Data Table: Antimicrobial Activity Against Common Pathogens

| Pathogen | Activity Level (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Klebsiella pneumoniae | 16 | |

| Acinetobacter baumannii | 32 | |

| Candida auris | 4 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

- The compound exhibited cytotoxic effects on A549 human lung cancer cells, indicating potential as an anticancer agent .

- Structure-activity relationship studies suggest that modifications to the phenyl groups can enhance cytotoxicity, making it a candidate for further development in cancer therapy .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals.

Key Findings:

- The DPPH radical scavenging assay indicated that the compound has a high antioxidant capacity, comparable to known antioxidants like ascorbic acid .

- Variants of the compound with different substituents showed enhanced antioxidant activity, suggesting that structural modifications can lead to improved efficacy .

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| N-(2,6-diethylphenyl)-... | 87.7 | |

| Ascorbic Acid | 88.6 | |

| Modified Compound A | 91.5 |

Synthesis and Structure-Activity Relationship

The synthesis of N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves several chemical reactions that allow for fine-tuning of its properties.

Synthesis Overview:

Mechanism of Action

The mechanism of action of “N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting their activity or modulating their function. This interaction could involve binding to active sites or allosteric sites, leading to changes in the protein’s conformation and activity.

Comparison with Similar Compounds

Structural Analogues in Antibacterial Research ()

Compounds 5–9 from share the 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide backbone but differ in substituents at positions 1 and 3. Key comparisons include:

| Compound Name | Substituent at Position 1 | Substituent at Position 4 | Synthesis Yield (%) | Reported Activity |

|---|---|---|---|---|

| Target Compound | 2-Ethoxyphenyl | - | N/A | Unknown |

| Compound 5 (N’-4-Nitrobenzilidene derivative) | 4-Nitrobenzilidene | Hydrazide | 83 | Antibacterial |

| Compound 6 (3,5-Dimethylpyrrole derivative) | 3,5-Dimethyl-1H-pyrrol-1-yl | Carboxamide | 79 | Antibacterial |

| Compound 7 (2,5-Dimethylpyrrole derivative) | 2,5-Dimethyl-1H-pyrrol-1-yl | Carboxamide | 92 | Antibacterial |

Key Observations :

- In contrast, the ethoxyphenyl group in the target compound could increase lipophilicity, favoring membrane penetration .

- Synthetic Efficiency: High yields (79–92%) for analogs suggest that the target compound could be synthesized efficiently using similar methods (e.g., heating in 2-propanol with aldehydes/acids) .

Comparison with Herbicidal Chloroacetamides ()

The target compound’s 2,6-diethylphenyl group is structurally similar to herbicidal chloroacetamides like pretilachlor and alachlor. However, the pyrrolidine carboxamide core distinguishes it from these herbicides, which feature a chloroacetamide backbone:

| Compound Name | Core Structure | Substituents | Primary Use |

|---|---|---|---|

| Target Compound | 5-Oxopyrrolidine | 2-Ethoxyphenyl, 2,6-diethylphenyl | Unknown |

| Pretilachlor | Chloroacetamide | 2-Propoxyethyl, 2,6-diethylphenyl | Herbicide |

| Alachlor | Chloroacetamide | Methoxymethyl, 2,6-diethylphenyl | Herbicide |

Functional Implications :

- Mode of Action : Chloroacetamides inhibit fatty acid synthesis in plants, while pyrrolidine carboxamides (e.g., ’s analogs) target bacterial pathways. The target compound’s activity may depend on its unique core .

Biological Activity

N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies, data tables, and research findings.

Chemical Structure and Properties

The molecular formula of N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is , with a molecular weight of approximately 328.41 g/mol. The compound features a pyrrolidine ring connected to two aromatic groups, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. These compounds have been evaluated against various Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Acinetobacter baumannii | 32 µg/mL | |

| Candida auris | 8 µg/mL | |

| Aspergillus fumigatus | 64 µg/mL |

The compound exhibited a structure-dependent antimicrobial effect, demonstrating the potential for development as a novel antimicrobial agent targeting drug-resistant pathogens.

Anticancer Activity

In vitro studies have shown that N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide possesses anticancer properties. The compound was tested on various human cancer cell lines, including lung (A549) and colorectal (HCT-116) cancer cells.

Table 2: Anticancer Activity Against Human Cancer Cell Lines

The mechanism of action appears to involve inhibition of topoisomerase I activity, which is crucial for DNA replication and repair. Molecular docking studies suggest that the compound binds effectively to the enzyme's active site, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

- Antimicrobial Resistance : A study focused on the increasing resistance of Gram-positive pathogens highlighted the effectiveness of pyrrolidine derivatives in overcoming such resistance. The research emphasized the need for novel compounds like N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide to combat multidrug-resistant strains .

- Cytotoxic Mechanism : A detailed investigation into the cytotoxicity of this compound revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This finding underscores its potential as a therapeutic agent in oncology .

- Structure-Activity Relationship (SAR) : The SAR studies conducted on related compounds indicate that modifications in the aromatic substituents can significantly enhance biological activity. For instance, introducing electron-withdrawing groups on the phenyl rings has been shown to increase both antimicrobial and anticancer efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,6-diethylphenyl)-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

Answer:

The compound can be synthesized via condensation reactions between acid anhydrides and aldehydes in polar solvents like 2-propanol. For example, derivatives of structurally similar pyrrolidine-3-carboxamides (e.g., compounds 5–7 in ) were synthesized by heating acid anhydrides with aldehydes (e.g., glutaraldehyde or hexanal) and catalytic HCl or acetic acid, yielding products at 79–92% efficiency .

-

Key steps :

- Use of 2-propanol as a solvent for optimal solubility and reaction kinetics.

- Acid catalysis (HCl or acetic acid) to facilitate imine or amide bond formation.

- Purification via recrystallization or column chromatography.

-

Data reference :

Reaction Component Yield (%) Conditions Glutaraldehyde + HCl 83–92 2-propanol, reflux, 4h Hexanal + acetic acid 79 2-propanol, 60°C, 6h

Basic: How should structural characterization be performed for this compound?

Answer:

Validate purity and structure using:

- 1H/13C-NMR : To confirm substituent positions (e.g., diethylphenyl and ethoxyphenyl groups). For example, aromatic protons in similar compounds resonate at δ 6.8–7.5 ppm, while carbonyl carbons appear at ~170 ppm .

- HRMS : To verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error.

- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm the 5-oxopyrrolidine ring conformation .

Basic: What in vitro assays are suitable for evaluating its antibacterial activity?

Answer:

Adopt standardized protocols from studies on analogous pyrrolidinecarboxamides:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Time-kill kinetics : Assess bactericidal effects at 2× MIC over 24 hours .

- Cytotoxicity : Compare selectivity ratios (e.g., IC50 in mammalian cells vs. MIC) to prioritize non-toxic derivatives.

Advanced: How can structure-activity relationship (SAR) studies optimize its efficacy?

Answer:

Systematically modify substituents and analyze bioactivity trends:

- Ethoxyphenyl group : Replace with halogenated or nitro-substituted aryl rings to enhance membrane penetration.

- Diethylphenyl moiety : Test bulkier alkyl groups (e.g., isopropyl) to improve target binding.

- Pyrrolidine ring : Introduce sp³-hybridized carbons or chiral centers to reduce metabolic degradation.

- Data-driven design : Use computational tools (e.g., molecular docking) to predict interactions with bacterial targets like DNA gyrase .

Advanced: How to resolve contradictions in biological data between similar derivatives?

Answer:

Address discrepancies via:

- Batch consistency : Verify synthetic reproducibility (e.g., NMR purity >95%) to rule out impurity-driven artifacts.

- Assay standardization : Control variables like bacterial inoculum size, growth medium, and incubation time.

- Mechanistic profiling : Compare membrane permeability (e.g., via fluorescent probes) and target engagement (e.g., enzyme inhibition assays) to isolate activity drivers .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

Use in silico tools to estimate:

- Lipophilicity (LogP) : Predict using fragment-based methods (e.g., XLogP3) to balance solubility and bioavailability.

- Metabolic stability : Screen for CYP450-mediated oxidation using software like ADMET Predictor.

- Blood-brain barrier (BBB) penetration : Apply QSAR models based on polar surface area (<90 Ų favors BBB crossing) .

Advanced: How to validate target specificity and off-target effects?

Answer:

- Proteome profiling : Use affinity chromatography or thermal shift assays to identify binding partners.

- CRISPR-Cas9 knockout libraries : Screen for resistant bacterial mutants to pinpoint molecular targets.

- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells to detect unintended pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.